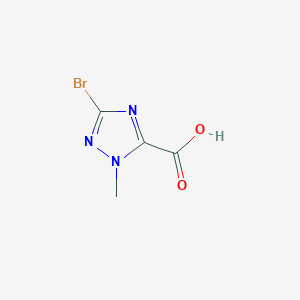

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a bromine atom at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position

Preparation Methods

The synthesis of 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid typically involves the following steps:

-

Synthetic Routes

Starting Materials: The synthesis often begins with commercially available 3-amino-1,2,4-triazole.

Bromination: The amino group is replaced with a bromine atom using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Methylation: The triazole ring is then methylated at the 1-position using methylating agents like methyl iodide in the presence of a base.

Carboxylation: Finally, the carboxylic acid group is introduced at the 5-position through carboxylation reactions using carbon dioxide or carboxylating reagents.

-

Industrial Production Methods

- Industrial production methods may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine with an azide group.

Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Major Products: : The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted triazoles, and esters.

Scientific Research Applications

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, it is utilized as a catalyst in various chemical reactions, including esterification and acylation processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors in biological systems, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects.

Pathways Involved: The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication processes.

Comparison with Similar Compounds

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

-

Similar Compounds

3-Bromo-1H-1,2,4-triazole: Lacks the methyl and carboxylic acid groups, making it less versatile in chemical reactions.

1-Methyl-1H-1,2,4-triazole-5-carboxylic acid: Lacks the bromine atom, which reduces its reactivity in substitution reactions.

3,5-Dibromo-1H-1,2,4-triazole: Contains an additional bromine atom, which may lead to different reactivity and applications.

-

Uniqueness: : The presence of both the bromine atom and the carboxylic acid group in this compound provides a unique combination of reactivity and functionality, making it a valuable compound for various applications.

Biological Activity

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Molecular Formula: C4H4BrN3O2

Molecular Weight: 206 g/mol

CAS Number: 1514615-46-3

IUPAC Name: this compound

The compound features a triazole ring with a bromine substituent at the 3-position and a carboxylic acid group at the 5-position. This unique structure contributes to its reactivity and biological properties.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It has been studied for its efficacy against various fungal pathogens, making it a candidate for developing new antifungal agents. The presence of bromine enhances its interaction with biological targets, which may improve its effectiveness compared to other antifungal compounds .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Similar triazole derivatives have been investigated for their ability to inhibit specific enzymes involved in disease processes. This suggests that this compound may also have therapeutic potential in treating diseases where enzyme inhibition is beneficial .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity: The triazole structure allows for the formation of non-covalent interactions with enzymes and receptors, influencing their activity .

- Metal Ion Interaction: The compound can form complexes with metal ions, enhancing its stability and bioavailability in biological systems.

- Cell Signaling Modulation: It has been observed to influence cell signaling pathways by modulating kinase activity, which can alter gene expression and cellular metabolism.

Study on Antifungal Activity

In a study evaluating the antifungal properties of various triazole compounds, this compound demonstrated significant inhibitory effects against Candida species. The study reported an IC50 value indicating effective concentrations for inhibiting fungal growth .

Synthesis and Derivative Studies

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. These derivatives have shown improved potency against specific biological targets compared to the parent compound. For instance, modifications at the methyl group or carboxylic acid position have yielded compounds with enhanced enzyme inhibition profiles .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Bromo-1-methyl-1H-1,2,4-triazole | Structure | Moderate antifungal activity |

| Methyl 3-bromo-1-methyl-1H-1,2,4-triazole | Structure | Enhanced binding affinity |

| 5-Bromo-1H-1,2,4-triazole | Structure | Antimicrobial properties |

This table illustrates the variations in biological activities among structurally similar compounds. The presence of bromine and modifications to functional groups significantly influence their pharmacological profiles.

Properties

Molecular Formula |

C4H4BrN3O2 |

|---|---|

Molecular Weight |

206.00 g/mol |

IUPAC Name |

5-bromo-2-methyl-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C4H4BrN3O2/c1-8-2(3(9)10)6-4(5)7-8/h1H3,(H,9,10) |

InChI Key |

GTGDJBNAAKXYGI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC(=N1)Br)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.